molecular formula C14H23NO5 B1441421 (S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine CAS No. 109180-95-2

(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine

Cat. No.: B1441421
CAS No.: 109180-95-2
M. Wt: 285.34 g/mol
InChI Key: SHPVYSDLQWCDJP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine is a chemical compound with the molecular formula C14H23NO5 and a molecular weight of 285.34 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Scientific Research Applications

(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine typically involves the reaction of pyrrolidine with tert-butyl chloroformate (Boc anhydride) to form the Boc-protected pyrrolidine. This intermediate is then reacted with ethyl 3-oxopropanoate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of (S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine is unique due to its Boc-protected pyrrolidine structure, which provides stability and reactivity suitable for various synthetic applications. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

tert-butyl (2S)-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-5-19-12(17)9-11(16)10-7-6-8-15(10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPVYSDLQWCDJP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine
Reactant of Route 4
Reactant of Route 4
(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.